molecular formula C21H35NO2S B3440969 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]AZEPANE

1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]AZEPANE

Cat. No.: B3440969
M. Wt: 365.6 g/mol
InChI Key: OHYMBVDJIFZIKF-UHFFFAOYSA-N
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Description

1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]AZEPANE is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to an azepane ring

Preparation Methods

The synthesis of 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]AZEPANE typically involves multiple steps, starting with the preparation of 2,4,6-tris(propan-2-yl)benzenesulfonyl chloride. This intermediate is then reacted with azepane under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like chloroform and reagents such as strong bases to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often involving rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]AZEPANE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]AZEPANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]AZEPANE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in these interactions, often forming strong bonds with active sites on proteins. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]AZEPANE can be compared with other sulfonyl-containing compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO2S/c1-15(2)18-13-19(16(3)4)21(20(14-18)17(5)6)25(23,24)22-11-9-7-8-10-12-22/h13-17H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYMBVDJIFZIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCCCCC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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